Cas no 1803610-08-3 (2-(4-chlorophenyl)(methyl)aminoacetic acid hydrochloride)

2-(4-Chlorophenyl)(methyl)aminoacetic acid hydrochloride is a synthetic organic compound featuring a chlorophenyl and methylaminoacetic acid backbone, modified as a hydrochloride salt for enhanced stability and solubility. This intermediate is particularly valuable in pharmaceutical and agrochemical research, where its structural motifs are leveraged for the development of bioactive molecules. The hydrochloride form ensures improved handling characteristics and consistent reactivity in synthetic applications. Its well-defined chemical properties make it suitable for use in coupling reactions, derivatization, and as a precursor for further functionalization. The compound’s purity and stability under standard laboratory conditions contribute to its reliability in complex synthetic pathways.
2-(4-chlorophenyl)(methyl)aminoacetic acid hydrochloride structure
1803610-08-3 structure
Product name:2-(4-chlorophenyl)(methyl)aminoacetic acid hydrochloride
CAS No:1803610-08-3
MF:
MW:
CID:4618191
PubChem ID:91654360

2-(4-chlorophenyl)(methyl)aminoacetic acid hydrochloride Chemical and Physical Properties

Names and Identifiers

    • 2-(4-chlorophenyl)(methyl)aminoacetic acid hydrochloride

2-(4-chlorophenyl)(methyl)aminoacetic acid hydrochloride Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TRC
C613220-10mg
2-[(4-chlorophenyl)(methyl)amino]acetic acid hydrochloride
1803610-08-3
10mg
$ 50.00 2022-06-06
Enamine
EN300-190942-1g
2-[(4-chlorophenyl)(methyl)amino]acetic acid hydrochloride
1803610-08-3 90%
1g
$928.0 2023-09-18
A2B Chem LLC
AW13988-100mg
2-[(4-chlorophenyl)(methyl)amino]acetic acid hydrochloride
1803610-08-3 90%
100mg
$579.00 2024-04-20
Enamine
EN300-190942-5g
2-[(4-chlorophenyl)(methyl)amino]acetic acid hydrochloride
1803610-08-3 90%
5g
$2692.0 2023-09-18
Enamine
EN300-190942-2.5g
2-[(4-chlorophenyl)(methyl)amino]acetic acid hydrochloride
1803610-08-3 90%
2.5g
$1819.0 2023-09-18
A2B Chem LLC
AW13988-50mg
2-[(4-chlorophenyl)(methyl)amino]acetic acid hydrochloride
1803610-08-3 90%
50mg
$455.00 2024-04-20
1PlusChem
1P01BGXW-10g
2-[(4-chlorophenyl)(methyl)amino]acetic acid hydrochloride
1803610-08-3 90%
10g
$4996.00 2023-12-20
TRC
C613220-50mg
2-[(4-chlorophenyl)(methyl)amino]acetic acid hydrochloride
1803610-08-3
50mg
$ 185.00 2022-06-06
Chemenu
CM445302-250mg
2-[(4-chlorophenyl)(methyl)amino]acetic acid hydrochloride
1803610-08-3 95%+
250mg
$362 2023-03-26
Enamine
EN300-190942-10g
2-[(4-chlorophenyl)(methyl)amino]acetic acid hydrochloride
1803610-08-3 90%
10g
$3992.0 2023-09-18

2-(4-chlorophenyl)(methyl)aminoacetic acid hydrochloride Related Literature

Additional information on 2-(4-chlorophenyl)(methyl)aminoacetic acid hydrochloride

Introduction to 2-(4-chlorophenyl)(methyl)aminoacetic acid hydrochloride (CAS No. 1803610-08-3)

2-(4-chlorophenyl)(methyl)aminoacetic acid hydrochloride, identified by the CAS number 1803610-08-3, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the class of amino acid derivatives and features a unique structural motif consisting of a chlorophenyl group, a methylamino substituent, and an acidic hydrochloride salt form. The precise arrangement of these functional groups imparts distinct chemical properties that make it a valuable candidate for further exploration in drug discovery and therapeutic applications.

The structural configuration of 2-(4-chlorophenyl)(methyl)aminoacetic acid hydrochloride is characterized by its aromatic ring system, which is further modified by the presence of a chlorine atom at the para position relative to the amino group. This chlorophenyl moiety is known to influence electronic and steric interactions, making it a key factor in determining the compound's reactivity and potential biological activity. Additionally, the methylamino group introduces a basic center that can participate in hydrogen bonding and ionic interactions, enhancing its solubility and binding affinity to biological targets.

The hydrochloride salt form of this compound is particularly noteworthy, as it enhances stability and bioavailability, which are critical factors in pharmaceutical development. The salt form improves solubility in aqueous systems, facilitating its use in various formulation strategies. These properties make 2-(4-chlorophenyl)(methyl)aminoacetic acid hydrochloride a promising intermediate in the synthesis of more complex molecules designed for therapeutic intervention.

In recent years, there has been growing interest in exploring the pharmacological potential of amino acid derivatives like 2-(4-chlorophenyl)(methyl)aminoacetic acid hydrochloride. Research has highlighted their role as scaffolds for developing novel therapeutic agents targeting a wide range of diseases. Specifically, studies have indicated that compounds with similar structural features may exhibit inhibitory effects on certain enzymes and receptors involved in inflammatory pathways, making them attractive candidates for anti-inflammatory treatments.

Moreover, advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes of such compounds with high precision. These computational studies have suggested that 2-(4-chlorophenyl)(methyl)aminoacetic acid hydrochloride could interact with proteins involved in metabolic processes, offering potential applications in managing metabolic disorders. The chlorophenyl group, in particular, has been shown to modulate enzyme activity through electronic effects, which could be leveraged to design selective inhibitors.

The synthesis of 2-(4-chlorophenyl)(methyl)aminoacetic acid hydrochloride involves multi-step organic transformations that require careful optimization to ensure high yield and purity. Key synthetic steps include chlorination of an aromatic precursor, followed by functional group transformations to introduce the amino and carboxylic acid moieties. The final step involves converting the free acid into its hydrochloride salt to enhance stability and handling properties. These synthetic strategies are well-documented in the literature and have been adapted for large-scale production where necessary.

From a regulatory perspective, 2-(4-chlorophenyl)(methyl)aminoacetic acid hydrochloride (CAS No. 1803610-08-3) is subject to standard guidelines for chemical substances used in pharmaceutical research. Compliance with Good Manufacturing Practices (GMP) ensures that the compound meets stringent quality standards required for preclinical and clinical studies. Additionally, adherence to safety protocols minimizes risks associated with handling sensitive organic compounds during research and development processes.

The pharmacokinetic profile of this compound is another area of active investigation. Preliminary studies suggest that 2-(4-chlorophenyl)(methyl)aminoacetic acid hydrochloride exhibits moderate solubility in water and oil-based media, which could influence its absorption, distribution, metabolism, and excretion (ADME) properties. Understanding these parameters is crucial for optimizing dosing regimens and predicting systemic availability when evaluating its therapeutic potential.

In conclusion, 2-(4-chlorophenyl)(methyl)aminoacetic acid hydrochloride represents a significant compound in pharmaceutical chemistry due to its unique structural features and potential biological activities. Its synthesis, characterization, and pharmacological evaluation continue to be areas of intense research interest. As new methodologies emerge for drug discovery and development, compounds like this are likely to play an increasingly important role in addressing unmet medical needs.

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